molecular formula C19H26N2O3S B1663326 Tmb-PS

Tmb-PS

Cat. No.: B1663326
M. Wt: 362.5 g/mol
InChI Key: GZNAFYJQMXPVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is particularly valuable in biochemical assays due to its ability to produce a colorimetric change upon reaction with hydrogen peroxide, making it a useful tool in various diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMB-PS typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine with a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete sulfonation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments, before being packaged for distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high sensitivity and specificity for hydrogen peroxide detection. Its ability to produce a distinct color change upon oxidation makes it a valuable tool in various diagnostic and research applications. Additionally, this compound is more stable and less toxic compared to some other chromogenic substrates, making it a safer and more reliable choice for laboratory use .

Biological Activity

Tmb-PS (Tumor Mutational Burden - Personalized Score) is a compound that has garnered attention in the field of oncology, particularly concerning its implications for immunotherapy. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is defined as a measure of the number of somatic mutations per megabase of a tumor's genomic sequence. It serves as a potential biomarker for predicting the efficacy of immune checkpoint inhibitors (ICIs) in cancer treatment. The underlying mechanism involves the relationship between tumor mutational burden and the immune response, where higher mutational loads may enhance the visibility of tumors to the immune system.

Key Mechanisms:

  • Immune Evasion : Tumors with high TMB may express neoantigens that are recognized by T cells, facilitating an immune attack.
  • Predictive Biomarker : Elevated TMB levels have been associated with improved responses to ICIs like pembrolizumab and nivolumab across various cancer types.

Clinical Trials and Studies

  • KEYNOTE-158 Trial :
    • Objective : Evaluated pembrolizumab in patients with advanced solid tumors.
    • Findings : Among 751 patients, 99 (13.2%) were classified as TMB-high (≥10 mut/Mb). The overall response rate (ORR) was significantly higher in TMB-high patients (30.3%) compared to those with low TMB (6.8%) .
  • CheckMate Trials :
    • CheckMate 568 : Demonstrated that higher TMB correlated with increased ORR when treated with nivolumab plus ipilimumab.
    • CheckMate 227 : Established TMB as a co-primary endpoint, showing prolonged progression-free survival (PFS) for patients with TMB ≥10 mut/Mb .

Summary of Clinical Data

StudyPopulation SizeTMB-high DefinitionORR (TMB-high)ORR (TMB-low)PFS Improvement
KEYNOTE-158751≥10 mut/Mb30.3%6.8%Yes
CheckMate 568Not specified≥10 mut/MbIncreasedNot specifiedYes
CheckMate 227Not specified≥10 mut/MbNot specifiedNot specifiedYes

Case Study 1: Lung Cancer

A retrospective analysis showed that patients with non-small cell lung cancer (NSCLC) exhibiting high TMB had significantly better outcomes when treated with ICIs compared to those with low TMB levels. This reinforces the predictive value of this compound in selecting candidates for immunotherapy.

Case Study 2: Urothelial Carcinoma

In a cohort study involving urothelial carcinoma patients, high TMB was associated with favorable responses to pembrolizumab. The study highlighted that even microsatellite stable tumors could benefit from high TMB status, challenging previous assumptions about MSI-H tumors being the primary candidates for immunotherapy .

Properties

IUPAC Name

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFYJQMXPVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.